molecular formula C18H22N8O B3002690 N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide CAS No. 1797282-76-8

N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide

Katalognummer B3002690
CAS-Nummer: 1797282-76-8
Molekulargewicht: 366.429
InChI-Schlüssel: WKUDRBNPQQWARF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a heterocyclic compound that likely exhibits biological activity due to the presence of multiple pharmacophoric elements such as the pyrrol, triazolyl, pyrimidinyl, and piperidine moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related heterocyclic compounds, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting with simple precursors. For example, the synthesis of thieno[2,3-b]pyridine derivatives involves the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide followed by further cyclization and functionalization steps . Similarly, the synthesis of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as PCSK9 mRNA translation inhibitors involves a series of steps to introduce the desired functional groups and achieve the final structure . These examples suggest that the synthesis of N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide would also require careful planning and execution of multiple synthetic steps.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is critical for their biological activity. The presence of various rings and functional groups can influence the compound's binding affinity to biological targets. For instance, the presence of a pyridin-3-yl group in the structure of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives is important for their anti-angiogenic activity . Therefore, the molecular structure of N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide, with its multiple heterocyclic rings, is likely to be significant in determining its biological properties.

Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions, which can be used to further modify their structure and enhance their biological activity. For example, the reaction of thieno[2,3-b]pyridine derivatives with hydrazine hydrate leads to the formation of carbohydrazide derivatives, while reaction with benzoyl isothiocyanate yields thiourea derivatives . These reactions demonstrate the chemical versatility of heterocyclic compounds and suggest that N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide could also be subjected to various chemical transformations to explore its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For instance, the introduction of carboxamide groups in the structure of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides was found to improve their ADME (absorption, distribution, metabolism, and excretion) properties . Therefore, the physical and chemical properties of N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide would need to be empirically determined to understand its pharmacokinetic profile and suitability for further development.

Eigenschaften

IUPAC Name

N-(2-pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c27-18(20-5-9-24-6-1-2-7-24)15-4-3-8-25(11-15)16-10-17(22-13-21-16)26-14-19-12-23-26/h1-2,6-7,10,12-15H,3-5,8-9,11H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUDRBNPQQWARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.